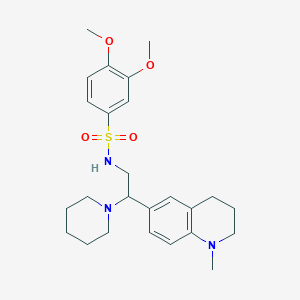

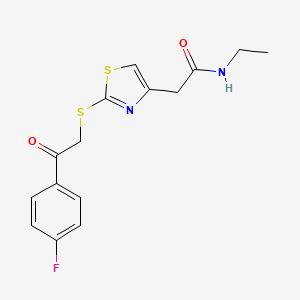

![molecular formula C5H5F3N2S B2421257 [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine CAS No. 643725-70-6](/img/structure/B2421257.png)

[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

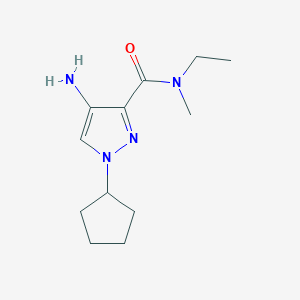

“[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine” is a chemical compound with a molecular weight of 218.63 . It is also known as this compound hydrochloride . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H5F3N2S.ClH/c6-5(7,8)3-2-11-4(1-9)10-3;/h2H,1,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 218.63 . It is a hydrochloride . The compound is stored at room temperature and is in liquid form .

Scientific Research Applications

Antimicrobial Properties

A study by Barot, Manna, and Ghate (2017) synthesized novel derivatives of 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one, which demonstrated significant antibacterial and antifungal activities, with minimum inhibitory concentrations as low as 2.0 and 2.5 μg/mL, respectively (Barot, Manna, & Ghate, 2017).

Synthesis and Characterization

Research by Shimoga, Shin, and Kim (2018) focused on the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry for characterization (Shimoga, Shin, & Kim, 2018).

Chemical Reactivity

SouthMichael's 1991 study on N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea highlights an unusual labilization of the trifluoromethyl group under mild conditions. This research demonstrates the chemical reactivity and potential applications of compounds within this chemical group (SouthMichael, 1991).

Antitumor Activity

Károlyi et al. (2012) synthesized and evaluated a series of mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, for their in vitro antitumor activity against various human cancer cell lines, demonstrating significant cytotoxicity and cytostatic effects (Károlyi et al., 2012).

Transfer Hydrogenation Reactions

A study by Karabuğa et al. (2015) reported the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its application in transfer hydrogenation reactions of acetophenone derivatives, achieving high conversions up to 99% (Karabuğa et al., 2015).

Design of Bicyclic Diamino Scaffolds

Research by Bucci et al. (2018) involved the design of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations, demonstrating the potential in peptide sequence stabilization (Bucci et al., 2018).

Anticancer Activity of Metal Complexes

Mbugua et al. (2020) synthesized new palladium (Pd)II and platinum (Pt)II complexes based on Schiff base ligands derived from this chemical class. These complexes showed significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Safety and Hazards

“[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine” is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name |

[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2S/c6-5(7,8)3-2-11-4(1-9)10-3/h2H,1,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPALALGCYBWGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643725-70-6 |

Source

|

| Record name | [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

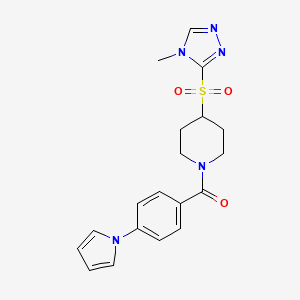

![N,N-dimethyl-1-(3-methylbutanoyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2421175.png)

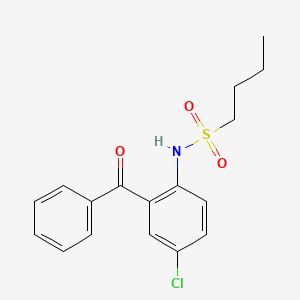

![2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2421180.png)

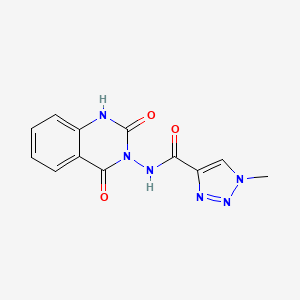

![Methyl 2-(((benzyloxy)carbonyl)amino)-7-oxo-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2421190.png)

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanesulfonyl chloride](/img/structure/B2421196.png)